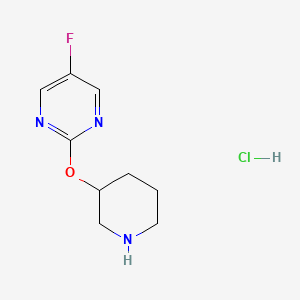

(3-Methoxy-1,2-thiazol-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Methoxy-1,2-thiazol-4-yl)methanol” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of thiazole derivatives has been extensively studied. For instance, a synthesis method involving the reaction of 4-hydroxy-1-methylquinolin-2 (1H)-one, 2-aminobenzothiazole, and 4-methoxybenzaldehyde in water or ethanol at 50–60 °C for 2.0 hours has been reported . Another method involves the precipitation of target compounds from methanol .Molecular Structure Analysis

The molecular structure of “(3-Methoxy-1,2-thiazol-4-yl)methanol” is characterized by its InChI code: 1S/C5H7NO2S/c1-8-5-4 (2-7)3-9-6-5/h3,7H,2H2,1H3 . The molecular weight of the compound is 145.18 .Chemical Reactions Analysis

Thiazoles, including “(3-Methoxy-1,2-thiazol-4-yl)methanol”, are known to have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .Scientific Research Applications

- Thiazole derivatives, including those containing the (3-Methoxy-1,2-thiazol-4-yl)methanol motif, have shown promise as potential anticancer agents. Researchers explore their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .

- The thiazole scaffold is known for its antimicrobial properties. Scientists investigate derivatives of (3-Methoxy-1,2-thiazol-4-yl)methanol for their effectiveness against bacteria, fungi, and other pathogens. These compounds may serve as novel antibiotics or antifungal agents .

- Functionalized quinoline and thiazole derivatives have demonstrated anti-inflammatory activity. Researchers study (3-Methoxy-1,2-thiazol-4-yl)methanol-based compounds to develop drugs that alleviate inflammation-related conditions .

- Thiazole-containing molecules have garnered interest as antiviral agents. Scientists explore whether (3-Methoxy-1,2-thiazol-4-yl)methanol derivatives exhibit activity against specific viruses, potentially contributing to the development of new antiviral drugs .

- Researchers investigate the impact of (3-Methoxy-1,2-thiazol-4-yl)methanol derivatives on various biological pathways. These compounds may interact with enzymes, receptors, or signaling pathways, affecting cellular processes .

- Some synthesized derivatives of (3-Methoxy-1,2-thiazol-4-yl)methanol exhibit potent antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases related to free radicals .

Anticancer Potential

Antimicrobial and Antifungal Activity

Anti-Inflammatory Agents

Antiviral Applications

Biological Activity Modulation

Antioxidant Properties

Safety and Hazards

The safety data sheet for “(3-Methoxy-1,2-thiazol-4-yl)methanol” indicates that it is flammable and harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

Thiazole derivatives, which (3-methoxy-1,2-thiazol-4-yl)methanol is a part of, have been known to interact with various biological targets .

Mode of Action

Thiazole derivatives have been reported to interact with their targets, leading to various changes at the molecular level .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways .

Pharmacokinetics

It is known that the compound is a liquid at room temperature . This physical property may influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

Thiazole derivatives have been reported to have various biological activities .

Action Environment

The action, efficacy, and stability of (3-Methoxy-1,2-thiazol-4-yl)methanol can be influenced by various environmental factors. For instance, its storage temperature is reported to be 4°C , suggesting that temperature could affect its stability and efficacy.

properties

IUPAC Name |

(3-methoxy-1,2-thiazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-8-5-4(2-7)3-9-6-5/h3,7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHDEPKRYUEXKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC=C1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2705781.png)

![ethyl 3-(morpholine-4-carbonyl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2705787.png)

![1-(furan-2-ylmethyl)-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B2705794.png)

![2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride](/img/structure/B2705799.png)